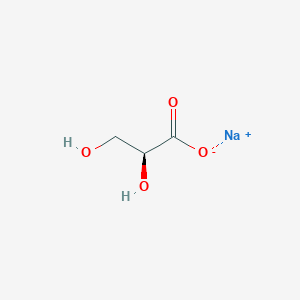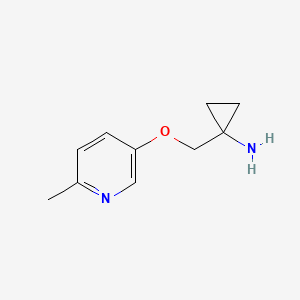
L-Glyceric acid sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glyceric acid sodium: is the sodium salt of L-Glyceric acid, a three-carbon sugar acid. It is a chiral compound with the chemical formula C3H6O4 · xNa+ and a molecular weight of 106.08 g/mol (free acid basis) . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Glyceric acid sodium can be synthesized through the oxidation of glycerol. A typical oxidant used in this process is nitric acid, but catalytic oxidations have also been developed . The reaction can be represented as:
HOCH2CH(OH)CH2OH+O2→HOCH2CH(OH)CO2H+H2O
Industrial Production Methods: Industrial production of this compound often involves microbial processes. For example, glycerol can be converted to glyceric acid using acetic acid bacteria through oxidative fermentation . This method is advantageous due to its sustainability and use of bioresources.
Analyse Chemischer Reaktionen
Types of Reactions: L-Glyceric acid sodium undergoes various chemical reactions, including:
Oxidation: Glyceric acid can be further oxidized to tartronic acid.
Reduction: It can be reduced to glycerol under specific conditions.
Substitution: The hydroxyl groups in glyceric acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid or catalytic oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives.
Wissenschaftliche Forschungsanwendungen
L-Glyceric acid sodium has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Plays a role in metabolic studies and is used to diagnose certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for specific diseases.
Wirkmechanismus
The mechanism by which L-Glyceric acid sodium exerts its effects involves its interaction with various molecular targets and pathways. For instance, in metabolic studies, it is known to be an intermediate in glycolysis and other metabolic pathways . Its effects are mediated through its conversion to other metabolites and its role in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
D-Glyceric acid sodium: The D-enantiomer of glyceric acid.
DL-Glyceric acid sodium: A racemic mixture of both enantiomers.
Tartronic acid: An oxidation product of glyceric acid.
Comparison: this compound is unique due to its specific chiral configuration, which can influence its biochemical properties and interactions. Compared to its D-enantiomer, this compound may have different biological activities and applications .
Eigenschaften
Molekularformel |
C3H5NaO4 |
|---|---|
Molekulargewicht |
128.06 g/mol |
IUPAC-Name |
sodium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |
InChI-Schlüssel |
IUEMQUIQAPPJDL-DKWTVANSSA-M |
Isomerische SMILES |
C([C@@H](C(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)





![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)


![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)


